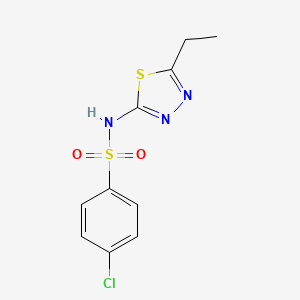

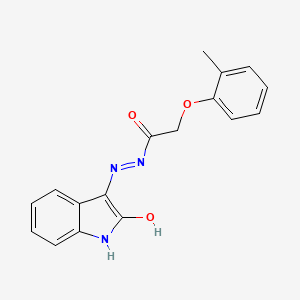

![molecular formula C14H22Cl2N2 B5683313 (2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)

(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, commonly known as Dibucaine, is a local anesthetic agent that belongs to the class of amino amides. It is widely used in medical and dental practices as a topical anesthetic agent to numb the skin and mucous membranes. Dibucaine is also used as a research tool in various scientific fields, including pharmacology, biochemistry, and physiology.

Mechanism of Action

Dibucaine works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. This results in the numbness of the skin or mucous membranes. Dibucaine has a higher affinity for the sodium channels in the sensory nerves than in the motor nerves, which makes it an effective local anesthetic agent.

Biochemical and Physiological Effects:

Dibucaine has both biochemical and physiological effects on the body. Biochemically, it inhibits the sodium channels in the nerve fibers, which prevents the influx of sodium ions into the nerve cells. This results in the inhibition of the nerve impulses and the numbness of the skin or mucous membranes. Physiologically, it causes vasodilation and reduces the blood flow to the area, which helps to prolong the duration of the anesthetic effect.

Advantages and Limitations for Lab Experiments

Dibucaine has several advantages as a research tool in the laboratory. It is a potent and selective local anesthetic agent that can be used to study the mechanism of action of local anesthetics. It is also relatively stable and easy to handle. However, it has some limitations as well. Dibucaine can be toxic at high concentrations and can cause skin irritation or allergic reactions. It is also not suitable for long-term use or chronic pain management.

Future Directions

There are several future directions for the research on Dibucaine. One area of interest is the development of new local anesthetic agents that are more selective and less toxic than Dibucaine. Another area of interest is the study of the interaction of local anesthetics with ion channels and receptors, which could lead to the development of new drugs for pain management. Additionally, the use of Dibucaine in combination with other drugs or therapies could be explored to enhance its effectiveness and reduce its side effects.

Conclusion:

Dibucaine is a local anesthetic agent that has been widely used in medical and dental practices as well as in scientific research. It works by blocking the sodium channels in the nerve fibers, which prevents the nerve impulses from reaching the brain. Dibucaine has both biochemical and physiological effects on the body and has several advantages as a research tool in the laboratory. However, it also has some limitations and potential side effects. Future research on Dibucaine could lead to the development of new local anesthetic agents and new drugs for pain management.

Synthesis Methods

Dibucaine can be synthesized by reacting 2,6-dichlorobenzyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as sodium hydroxide. The reaction yields Dibucaine as a white crystalline powder with a melting point of 99-102°C.

Scientific Research Applications

Dibucaine is widely used as a research tool in various scientific fields. In pharmacology, it is used to study the mechanism of action of local anesthetics and their effects on the nervous system. In biochemistry, it is used to study the interaction of local anesthetics with ion channels and receptors. In physiology, it is used to study the effects of local anesthetics on muscle contraction and nerve conduction.

properties

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22Cl2N2/c1-4-18(5-2)10-9-17(3)11-12-13(15)7-6-8-14(12)16/h6-8H,4-5,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAKZLARCFRFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C)CC1=C(C=CC=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,6-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)

![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)

![4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)

![N-[(3S*,4R*)-1-(1H-indazol-1-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5683321.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683336.png)